molecular formula C7H8ClN3O2 B12458210 4-chloro-N,N-dimethyl-3-nitropyridin-2-amine

4-chloro-N,N-dimethyl-3-nitropyridin-2-amine

Cat. No.: B12458210
M. Wt: 201.61 g/mol
InChI Key: LGFLGICUSCNAGG-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethyl-3-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C7H10ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a nitro group at the 3-position, and two methyl groups attached to the nitrogen atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4-chloro-2-aminopyridine followed by N,N-dimethylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the pyridine ring. The resulting 4-chloro-3-nitropyridin-2-amine is then subjected to N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in derivatives like 4-amino-N,N-dimethyl-3-nitropyridin-2-amine.

    Reduction: The major product is 4-chloro-N,N-dimethyl-3-aminopyridin-2-amine.

    Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

4-chloro-N,N-dimethyl-3-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N,N-dimethyl-3-nitropyridin-2-amine is unique due to the presence of both the nitro and N,N-dimethyl groups, which confer distinct chemical and physical properties. These modifications enhance its solubility, reactivity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-3-nitropyridin-2-amine

InChI

InChI=1S/C7H8ClN3O2/c1-10(2)7-6(11(12)13)5(8)3-4-9-7/h3-4H,1-2H3

InChI Key

LGFLGICUSCNAGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1[N+](=O)[O-])Cl

Origin of Product

United States

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